3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole 3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1856020-59-1
VCID: VC7446909
InChI: InChI=1S/C9H14F2N2O/c1-2-4-13-5-3-8(12-13)6-14-7-9(10)11/h3,5,9H,2,4,6-7H2,1H3
SMILES: CCCN1C=CC(=N1)COCC(F)F
Molecular Formula: C9H14F2N2O
Molecular Weight: 204.221

3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole

CAS No.: 1856020-59-1

Cat. No.: VC7446909

Molecular Formula: C9H14F2N2O

Molecular Weight: 204.221

* For research use only. Not for human or veterinary use.

3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole - 1856020-59-1

Specification

CAS No. 1856020-59-1
Molecular Formula C9H14F2N2O
Molecular Weight 204.221
IUPAC Name 3-(2,2-difluoroethoxymethyl)-1-propylpyrazole
Standard InChI InChI=1S/C9H14F2N2O/c1-2-4-13-5-3-8(12-13)6-14-7-9(10)11/h3,5,9H,2,4,6-7H2,1H3
Standard InChI Key BEEYWWBKLZXNSY-UHFFFAOYSA-N
SMILES CCCN1C=CC(=N1)COCC(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrazole ring substituted at the 1-position with a propyl group and at the 3-position with a (2,2-difluoroethoxy)methyl moiety. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a rigid scaffold for functionalization. Fluorine atoms on the ethoxy group enhance electronegativity and influence intermolecular interactions .

Physical and Chemical Characteristics

Key physicochemical properties, derived from experimental and predicted data, include:

PropertyValueSource
Density1.16 ± 0.1 g/cm³Predicted
Boiling Point265.7 ± 35.0 °CPredicted
pKa1.59 ± 0.10Predicted
SolubilityNot experimentally reported

The low pKa suggests weak acidity, likely attributable to the pyrazole NH group. The difluoroethoxy group contributes to increased lipophilicity compared to non-fluorinated analogs, a property critical for membrane permeability in bioactive molecules .

Synthesis and Manufacturing

Reaction Pathways

Applications in Medicinal Chemistry

Bioactivity Profiles

While direct pharmacological data for this compound remain limited, structurally analogous fluorinated pyrazoles exhibit broad bioactivity:

  • Anti-inflammatory Effects: Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis.

  • Anticancer Potential: Fluorine atoms enhance interactions with hydrophobic kinase domains, as seen in inhibitors targeting EGFR or VEGFR .

  • Antimicrobial Activity: Difluoroethoxy groups disrupt microbial cell membranes, with notable efficacy against Gram-positive bacteria.

Drug Design Considerations

The compound’s logP (predicted ~2.1) and topological polar surface area (TPSA ≈ 35 Ų) suggest moderate blood-brain barrier permeability, making it a candidate for central nervous system (CNS)-targeted therapies .

Agrochemical Applications

Mode of Action

In agrochemical formulations, fluorinated pyrazoles act as:

  • Herbicides: Inhibition of acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in weeds .

  • Insecticides: Modulation of GABA-gated chloride channels, inducing paralysis in target pests.

Environmental Impact

The difluoroethoxy group’s stability reduces leaching into groundwater, while its electronegativity minimizes non-target organism toxicity .

Material Science Applications

Surface Modification

The compound’s fluorine content enables applications in:

  • Hydrophobic Coatings: Self-assembled monolayers (SAMs) on metals or polymers reduce water contact angles by >100°.

  • Dielectric Materials: Low polarizability from C-F bonds enhances performance in high-frequency insulators .

Future Perspectives

Research Priorities

  • Pharmacokinetic Studies: In vivo absorption, distribution, metabolism, and excretion (ADME) profiling.

  • Synthetic Optimization: Development of catalytic asymmetric methods for enantioselective synthesis.

  • Ecotoxicity Studies: Long-term environmental impact assessments under field conditions.

Technological Integration

Advances in computational chemistry (e.g., DFT calculations, molecular docking) will elucidate structure-activity relationships (SARs) and guide targeted modifications .

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